2-fluoro-N,N-dimethylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

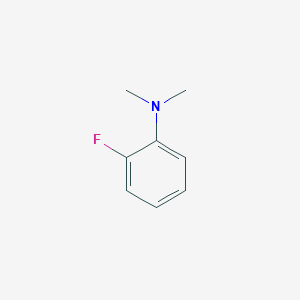

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-10(2)8-6-4-3-5-7(8)9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMMWWNKDSKGRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-fluoro-N,N-dimethylaniline

Introduction

2-fluoro-N,N-dimethylaniline (CAS No: 393-56-6) is a halogenated aromatic tertiary amine. As a structural analogue of N,N-dimethylaniline, a widely used organic precursor, the introduction of a fluorine atom at the ortho position significantly modulates its electronic and steric properties. This modification can influence molecular interactions, metabolic stability, and receptor binding affinity, making it a valuable building block in medicinal chemistry and materials science. Understanding its fundamental physicochemical properties is paramount for its effective application in synthesis, process development, and quantitative structure-activity relationship (QSAR) studies. This guide provides a comprehensive analysis of its key physicochemical parameters, supported by detailed experimental protocols for their determination.

Core Molecular and Physical Properties

A summary of the essential identifiers and physical characteristics of this compound is presented below. These properties form the foundation for its handling, storage, and application in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 393-56-6 | [1][2] |

| Molecular Formula | C₈H₁₀FN | [1][2] |

| Molecular Weight | 139.17 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Boiling Point | 66-67 °C @ 13 Torr | [2] |

| Predicted Density | 1.057 ± 0.06 g/cm³ | [2] |

| Purity (Typical) | 95-96% | [1] |

| Storage Conditions | Room temperature, inert atmosphere, protect from light | [3][4] |

Ionization Constant (pKa): A Measure of Basicity

The basicity of the tertiary amine group is a critical parameter, governing the compound's ionization state in physiological and chemical environments. The pKa of an amine refers to the pKa of its conjugate acid. The electron-withdrawing nature of the ortho-fluorine atom is expected to decrease the electron density on the nitrogen atom, thereby reducing its basicity compared to the parent N,N-dimethylaniline (whose conjugate acid has a pKa of approximately 5.1).

A predicted pKa value for the conjugate acid of this compound is 4.93 ± 0.18 [2]. This value indicates that the compound will be predominantly in its protonated, cationic form in environments with a pH below ~4.9 and in its neutral, free base form at higher pH values.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and direct method for determining the ionization constants of weak bases like aromatic amines[5][6][7]. The procedure involves monitoring the pH of a solution of the amine as a strong acid titrant is added incrementally.

Methodology Rationale: This method is chosen for its precision. By tracking pH changes upon the addition of a strong acid, a titration curve is generated. The point at which half of the amine has been neutralized corresponds to the pKa of its conjugate acid. The use of a mixed-solvent system, such as ethanol-water, is often necessary to ensure the solubility of the aromatic amine throughout the titration[5][8].

Step-by-Step Protocol:

-

Preparation: Prepare a 0.01 M solution of this compound in a suitable solvent system (e.g., 50% ethanol-water) to ensure solubility[5]. Also, prepare a standardized 0.1 M HCl solution.

-

Calibration: Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25°C).

-

Titration Setup: Place a known volume (e.g., 25.0 mL) of the amine solution into a thermostatted beaker with a magnetic stirrer. Immerse the calibrated pH electrode and a temperature probe.

-

Titration: Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.1 mL) using a burette. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (or the peak of the first derivative plot, ΔpH/ΔV vs. V).

-

The volume of titrant at the half-equivalence point (half the volume of HCl needed to reach the equivalence point) corresponds to the pKa. At this point, the concentrations of the protonated amine [BH⁺] and the free base [B] are equal.

-

Visualization: Potentiometric Titration Workflow

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP): Partitioning Behavior

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a crucial determinant of a drug candidate's pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion). A higher logP value indicates greater preference for a nonpolar (lipid) environment over a polar (aqueous) one. While no experimental value for this compound is readily available, the logP of the parent N,N-dimethylaniline is predicted to be around 2.05-2.08[9]. The addition of a fluorine atom generally increases logP, so a value slightly higher than this can be anticipated.

Experimental Protocol: logP Determination by RP-HPLC

The shake-flask method is the traditional approach, but it can be time-consuming and requires pure compounds[10]. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, reliable, and high-throughput alternative for estimating logP[10][11][12]. This method is based on the principle that a compound's retention time on a nonpolar stationary phase is correlated with its lipophilicity.

Methodology Rationale: The RP-HPLC method correlates the retention factor (k) of a compound with the known logP values of a set of standard compounds[10]. By running the test compound under the identical isocratic conditions, its logP can be interpolated from the calibration curve. This technique is less sensitive to impurities and is suitable for a wide range of compounds[13].

Step-by-Step Protocol:

-

System Setup: Use an HPLC system with a C18 column and a UV detector. The mobile phase should be an isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4 to ensure the amine is in its neutral form) and an organic modifier like methanol or acetonitrile.

-

Standard Selection: Choose a set of 5-7 standard compounds with well-established logP values that bracket the expected logP of the analyte.

-

Calibration Curve Generation:

-

Inject each standard compound individually onto the HPLC system and record its retention time (t_R).

-

Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculate the retention factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.

-

Plot the logarithm of the retention factor (log k) against the known logP values of the standards. Perform a linear regression to obtain a calibration equation (e.g., logP = m * (log k) + c).

-

-

Analyte Measurement:

-

Inject the this compound sample using the same chromatographic conditions.

-

Record its retention time (t_R) and calculate its retention factor (k).

-

-

logP Calculation: Substitute the log k value of the analyte into the calibration equation to determine its experimental logP.

Visualization: RP-HPLC Workflow for logP Determination

Caption: Workflow for logP determination via RP-HPLC.

Solubility Profile

The solubility of a compound in various media is fundamental to its formulation and delivery. As an organic amine, this compound is expected to be poorly soluble in neutral water but exhibit enhanced solubility in aqueous acidic solutions due to the formation of a water-soluble ammonium salt[14][15]. It is generally expected to be miscible with common organic solvents.

Experimental Protocol: Qualitative Solubility Classification

This protocol systematically classifies the compound based on its solubility in a series of solvents, providing insight into its functional group characteristics (acidic, basic, or neutral)[14][16].

Methodology Rationale: This hierarchical testing approach efficiently characterizes the compound. Solubility in water suggests high polarity or low molecular weight.[15] Subsequent testing in acidic and basic solutions probes for basic and acidic functional groups, respectively, based on their ability to form soluble salts.[14][16]

Step-by-Step Protocol:

-

Water Solubility:

-

Acid Solubility (5% HCl):

-

Base Solubility (5% NaOH):

-

If the compound is insoluble in water, use a fresh sample.

-

Add 0.5 mL of 5% aqueous NaOH. Shake vigorously.

-

Dissolution would indicate the presence of an acidic functional group (not expected for this compound).

-

-

Organic Solvent Solubility:

-

Test solubility in a nonpolar organic solvent like diethyl ether or dichloromethane to confirm its organic nature.

-

Expected Result for this compound: Insoluble in water, soluble in 5% HCl, and soluble in organic solvents.

Spectroscopic Profile

Spectroscopic data provides the structural fingerprint of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the four protons on the phenyl ring, with splitting patterns influenced by fluorine-proton coupling. A singlet in the aliphatic region (approx. 2.9-3.3 ppm) corresponding to the six protons of the two N-methyl groups is also expected.

-

¹³C NMR: The spectrum will display signals for the six aromatic carbons and one signal for the N-methyl carbons. The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹J_CF), and adjacent carbons will show smaller two- and three-bond couplings.

-

-

Infrared (IR) Spectroscopy:

-

Key characteristic bands are expected for aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching from the methyl groups (~2850-2960 cm⁻¹), aromatic C=C ring stretching (~1450-1600 cm⁻¹), C-N stretching (~1350 cm⁻¹), and a strong C-F stretching band (~1250 cm⁻¹).[18]

-

-

UV-Vis Spectroscopy:

Stability and Safety

-

Stability: The compound should be stored under an inert atmosphere and protected from light to prevent degradation.[3][4] Aromatic amines can be susceptible to oxidation, often indicated by a change in color to brown upon exposure to air.[20]

-

Safety: this compound is classified as an irritant.

Conclusion

This compound is a liquid aromatic amine with a predicted pKa of ~4.93, indicating weak basicity. Its lipophilic character, which can be precisely determined by RP-HPLC, makes it a relevant scaffold for compounds designed to interact with biological systems. It exhibits poor aqueous solubility but dissolves readily in acidic solutions and organic solvents. The provided experimental protocols offer robust and validated methods for researchers to confirm these critical physicochemical properties, ensuring reliable data for drug development, process optimization, and advanced chemical research.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. N,N-DIMETHYL-2-FLUOROANILINE | 393-56-6 [chemicalbook.com]

- 3. This compound | 393-56-6 [sigmaaldrich.com]

- 4. 393-56-6|this compound|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC | JOURNAL OF SCIENCE RESEARCH [journals.ui.edu.ng]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Showing Compound N,N-Dimethylaniline (FDB005128) - FooDB [foodb.ca]

- 10. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 14. scribd.com [scribd.com]

- 15. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. youtube.com [youtube.com]

- 18. sphinxsai.com [sphinxsai.com]

- 19. Experimental (UV, NMR, IR and Raman) and theoretical spectroscopic properties of 2-chloro-6-methylaniline | Semantic Scholar [semanticscholar.org]

- 20. ICSC 0877 - N,N-DIMETHYLANILINE [chemicalsafety.ilo.org]

Introduction: Elucidating Structure in Fluorinated Pharmaceuticals

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-fluoro-N,N-dimethylaniline

In the landscape of modern drug discovery and development, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for enhancing metabolic stability, modulating lipophilicity, and improving binding affinity.[1][2] this compound serves as a vital structural motif and building block in this domain. Its precise structural characterization is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive tool for this purpose.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. We will move beyond a simple presentation of data to explore the underlying physical principles that dictate the observed chemical shifts and coupling constants. This guide is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to interpret the NMR data of fluorinated aromatic amines, ensuring confidence in structural assignments and purity assessments.

Molecular Structure and Assignment Convention

To ensure clarity throughout this guide, the following standardized numbering system will be used for the atomic positions in this compound.

Caption: Numbering scheme for this compound.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by two distinct regions: the aromatic region (typically 6.8-7.2 ppm) and the aliphatic region, which contains the sharp singlet of the N-methyl protons. The presence of the fluorine atom introduces additional complexity to the aromatic region through ¹H-¹⁹F spin-spin coupling.

Data Summary: ¹H NMR (400 MHz, CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| N(CH ₃)₂ | ~2.65 | s (singlet) | - | 6H |

| H6 | ~6.98 | ddd | JH6-H5 ≈ 7.8, JH6-F ≈ 7.8, JH6-H4 ≈ 1.6 | 1H |

| H3 | ~6.95 | ddd | JH3-H4 ≈ 8.2, JH3-F ≈ 11.0, JH3-H5 ≈ 1.6 | 1H |

| H5 | ~7.10 | dddd | JH5-H6 ≈ 7.8, JH5-H4 ≈ 7.8, JH5-F ≈ 5.0, JH5-H3 ≈ 1.6 | 1H |

| H4 | ~6.85 | td | JH4-H3 ≈ 8.2, JH4-H5 ≈ 7.8 (JH4-F ≈ 0) | 1H |

Note: The values presented are representative and may vary slightly based on solvent and concentration. The interpretation is based on established principles of substituent effects and coupling.[3][4]

Expert Interpretation

-

N-Methyl Protons (N(CH₃)₂): The six protons of the two methyl groups appear as a single, sharp peak at approximately 2.65 ppm. This is because they are chemically and magnetically equivalent due to rapid rotation around the C-N bonds. Their chemical shift is significantly downfield from typical aliphatic protons, a result of the deshielding effect of the adjacent nitrogen atom. In the parent N,N-dimethylaniline, this signal appears around 2.9 ppm; the ortho-fluoro group provides a slight shielding effect, shifting it upfield.[5][6]

-

Aromatic Protons (H3, H4, H5, H6): The aromatic region is complex due to overlapping multiplets and couplings to both neighboring protons and the fluorine atom.

-

H3: This proton, ortho to the fluorine, experiences the largest ¹H-¹⁹F coupling, a three-bond coupling (³JH3-F) of approximately 11.0 Hz. It is also coupled to H4 (³JH3-H4) and, to a lesser extent, to H5 (⁴JH3-H5). This results in a doublet of doublet of doublets (ddd).

-

H6: This proton is ortho to the electron-donating N,N-dimethylamino group, which shields it, but it is also subject to deshielding through-space interaction with the fluorine. It exhibits a four-bond coupling to fluorine (⁴JH6-F) and couples to H5 and H4, also appearing as a ddd.

-

H5: This proton shows the most complex splitting pattern (dddd) as it couples to H4, H6, the fluorine atom (⁴JH5-F), and H3.

-

H4: This proton is meta to the fluorine, so their coupling (⁴JH4-F) is often negligible or very small. Its primary couplings are to H3 and H5, resulting in a triplet of doublets (td).

-

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary and often more decisive structural information, particularly due to the large and predictable nature of carbon-fluorine coupling constants.[7][8] Every carbon in the molecule will appear as a single resonance, but those coupled to fluorine will be split into doublets.

Data Summary: ¹³C NMR (101 MHz, CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (ⁿJCF, Hz) |

| C H₃ | ~43.5 | d | ⁴JCF ≈ 3.5 |

| C 4 | ~118.5 | d | ³JCF ≈ 3.0 |

| C 6 | ~121.0 | d | ³JCF ≈ 6.0 |

| C 5 | ~124.5 | s | ⁴JCF ≈ 0 |

| C 3 | ~125.0 | d | ²JCF ≈ 15.0 |

| C 1 | ~139.0 | d | ²JCF ≈ 3.5 |

| C 2 | ~155.0 | d | ¹JCF ≈ 245.0* |

Note: These values are predicted based on data for analogous structures and established C-F coupling principles.[8][9] The most diagnostically significant value is the large ¹JCF.

Expert Interpretation

-

C2 (Fluorine-Bearing Carbon): The most downfield and most easily identifiable signal is that of C2. Its chemical shift is dramatically increased due to the high electronegativity of the directly attached fluorine atom. Critically, it appears as a large doublet with a one-bond coupling constant (¹JCF) of approximately 245 Hz. This large coupling is an unambiguous indicator of a direct C-F bond.[10]

-

C1 and C3 (ortho Carbons): These carbons, which are two bonds away from the fluorine, also appear as doublets due to ²JCF coupling. This coupling is significantly smaller than ¹JCF, typically in the range of 15-25 Hz. C3 generally shows a larger ²JCF than C1.

-

C4 and C6 (meta Carbons): The three-bond couplings (³JCF) are smaller still, usually between 3-8 Hz, causing C4 and C6 to appear as small doublets.

-

C5 (para Carbon): The four-bond coupling (⁴JCF) to the para carbon is often too small to be resolved, so C5 typically appears as a singlet.

-

Methyl Carbons (CH₃): Interestingly, a small four-bond coupling can often be observed between the fluorine and the methyl carbons, splitting the signal at ~43.5 ppm into a small doublet.

Visualization of Key Spin-Spin Couplings

To better understand the origin of the complex splitting patterns, the following diagram illustrates the primary through-bond J-coupling interactions in this compound.

Caption: J-coupling network in this compound.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The following protocol outlines a self-validating system for obtaining high-quality ¹H and ¹³C NMR spectra for compounds like this compound.

Sample Preparation

-

Analyte: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent: Use a high-purity deuterated solvent, typically 0.6-0.7 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.[11]

-

Procedure: Dissolve the analyte completely in the deuterated solvent within a clean, dry 5 mm NMR tube. Ensure the solution is homogeneous.

Instrument Setup & ¹H NMR Acquisition (400 MHz Spectrometer)

-

Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure maximum sensitivity and optimal pulse shapes.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical peak shape for the solvent residual signal or TMS.

-

Pulse Sequence: Use a standard single-pulse acquisition sequence (e.g., Bruker's zg30).

-

Key Parameters:

-

Temperature: 298 K (25 °C).

-

Spectral Width: ~16 ppm (centered around 6 ppm).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (D1): 2-5 seconds to allow for near-complete T1 relaxation.

-

Number of Scans: 8-16 scans for a sample of this concentration.

-

Instrument Setup & ¹³C NMR Acquisition (101 MHz Spectrometer)

-

Tuning and Matching: Re-tune and match the probe for the ¹³C frequency.

-

Pulse Sequence: Use a standard proton-decoupled single-pulse sequence with NOE (e.g., Bruker's zgpg30). This decouples all protons, simplifying the spectrum to show only C-F couplings, and provides a sensitivity enhancement via the Nuclear Overhauser Effect.[12]

-

Key Parameters:

-

Spectral Width: ~220-240 ppm (centered around 110 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans: 512-2048 scans, as ¹³C is significantly less sensitive than ¹H.

-

Data Processing

-

Referencing: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Reference the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.[11]

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase correct both spectra to ensure all peaks are in pure absorption mode. Apply an automated polynomial baseline correction to achieve a flat baseline.

-

Peak Picking and Integration: Identify all peaks and, for the ¹H spectrum, integrate the signals to determine the relative number of protons. For ¹³C, measure the chemical shift and any resolved J-couplings.

Conclusion

The NMR spectra of this compound are rich with structural information. A systematic analysis of the ¹H spectrum reveals the connectivity of the aromatic protons and their spatial relationship to the fluorine substituent. However, it is the ¹³C spectrum that provides the most definitive evidence for the structure. The characteristic large one-bond C-F coupling constant (¹JCF) and the pattern of smaller, long-range C-F couplings provide an unmistakable fingerprint for the fluorinated aromatic ring. By combining these two datasets, researchers can achieve an unambiguous and confident structural assignment, a critical step in the development of novel chemical entities.

References

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biophysics.org [biophysics.org]

- 3. benchchem.com [benchchem.com]

- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 5. N,N-Dimethylaniline(121-69-7) 1H NMR spectrum [chemicalbook.com]

- 6. 4-FLUORO-N,N-DIMETHYLANILINE(403-46-3) 1H NMR spectrum [chemicalbook.com]

- 7. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 8. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. acdlabs.com [acdlabs.com]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to the Infrared and Mass Spectrometry Analysis of 2-fluoro-N,N-dimethylaniline

Introduction

2-fluoro-N,N-dimethylaniline (CAS No: 393-56-6) is a substituted aniline derivative featuring a fluorine atom at the ortho position and a dimethylamino group.[1][2] This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and dyes. The precise structural confirmation and purity assessment of such molecules are paramount in research and development, particularly within the regulated environment of drug development. Infrared (IR) spectroscopy and mass spectrometry (MS) are two cornerstone analytical techniques that provide orthogonal, yet complementary, structural information.

This guide provides a detailed examination of the analytical methodologies for characterizing this compound using IR and MS. It is designed for researchers and scientists, offering not just procedural steps but also the underlying scientific rationale for experimental choices, data interpretation, and validation.

Physicochemical Properties

A foundational understanding of the analyte's properties is crucial before commencing any analytical workflow.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀FN | [1][2] |

| Molecular Weight | 139.17 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 66-67 °C at 13 Torr | [2] |

Part 1: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy probes the vibrational modes of molecules. When exposed to infrared radiation, specific functional groups absorb energy at characteristic frequencies, causing their bonds to stretch or bend. This absorption pattern creates a unique spectral "fingerprint" for the molecule. For this compound, IR analysis is instrumental in confirming the presence of its key functional groups: the aromatic ring, the tertiary amine, and the carbon-fluorine bond.

Causality Behind Experimental Choices: Sample Preparation

As this compound is a liquid at room temperature, the simplest and most direct method for analysis is using a neat (undiluted) sample.[2] This is typically done by placing a small drop of the liquid between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation. This approach avoids interference from solvent peaks, ensuring that all observed absorptions are attributable to the analyte, thereby creating a self-validating system where the spectrum's purity reflects the sample's purity.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

-

Instrument Preparation: Ensure the FTIR spectrometer's sample chamber is clean and a background spectrum of the empty chamber has been collected. This background is automatically subtracted from the sample spectrum to remove signals from atmospheric CO₂ and water vapor.

-

Sample Preparation: Place one clean sodium chloride (NaCl) plate on a clean, dry surface. Apply one small drop of this compound to the center of the plate.

-

Assembly: Carefully place a second NaCl plate on top of the first, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

-

Data Acquisition: Place the assembled salt plates into the spectrometer's sample holder. Initiate the scan. A typical analysis involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing: The resulting interferogram is subjected to a Fourier transform by the instrument's software to generate the final infrared spectrum (transmittance vs. wavenumber).

IR Spectral Interpretation

The interpretation of the spectrum involves assigning the observed absorption bands to specific molecular vibrations. The presence of both the fluorine and the dimethylamino group influences the electronic distribution in the benzene ring, which can slightly shift the expected frequencies compared to simpler molecules like N,N-dimethylaniline.[3]

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity | Rationale and In-Depth Insights |

| 3100-3000 | C-H Stretch | Aromatic (Ar-H) | Medium-Weak | These peaks confirm the presence of the benzene ring. |

| 2990-2800 | C-H Stretch | Aliphatic (Methyl) | Medium | Confirms the N,N-dimethyl moiety. For N,N-dimethylaniline, a symmetric CH₃ stretch is observed at 2804 cm⁻¹.[4] |

| 1610-1580 | C=C Stretch | Aromatic Ring | Medium-Strong | The ortho-fluoro substituent can influence the intensity and position of these ring skeletal vibrations. |

| 1520-1470 | C=C Stretch | Aromatic Ring | Strong | Another key indicator of the aromatic backbone. |

| 1360-1250 | C-N Stretch | Tertiary Aromatic Amine | Strong | This band is characteristic of the bond between the nitrogen and the aromatic ring. |

| 1300-1150 | C-F Stretch | Aryl-Fluoride | Strong | This is a critical diagnostic peak. The high electronegativity of fluorine and the strength of the C-F bond result in a very intense absorption in this region. |

| 900-675 | C-H Bend | Aromatic (Out-of-plane) | Strong | The specific pattern of these bending vibrations can provide information about the substitution pattern on the benzene ring (in this case, 1,2-disubstituted). |

Visualization: IR Analysis Workflow

Caption: General workflow for FTIR analysis of a liquid sample.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In its most common form for small organic molecules, Electron Ionization (EI) MS bombards the molecule with high-energy electrons, causing it to ionize and fragment in predictable ways.[5] The resulting mass spectrum shows the molecular ion (the intact molecule minus one electron) and various fragment ions. This fragmentation pattern is highly reproducible and serves as a robust tool for structural elucidation.

The Nitrogen Rule: A Self-Validating Check

A fundamental principle in mass spectrometry, the Nitrogen Rule, states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight and an odd m/z for its molecular ion.[6] this compound (C₈H₁₀FN) contains one nitrogen atom and has a nominal molecular weight of 139 Da. The observation of a molecular ion peak at an odd m/z value (139) is a primary, self-validating check for the compound's identity.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile liquid like this compound, Gas Chromatography (GC) is the ideal method for sample introduction, as it separates the analyte from any potential impurities before it enters the mass spectrometer.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

GC Separation: Inject a small volume (typically 1 µL) of the solution into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates compounds based on their boiling points and interactions with the column's stationary phase.

-

Ionization (EI): As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded by a beam of electrons (typically at 70 eV), causing the formation of a positively charged molecular ion ([M]•⁺).

-

Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, characteristic fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Mass Spectral Interpretation: Predicting the Fragmentation Pattern

The fragmentation of this compound is primarily dictated by the stability of the resulting ions. The most favorable cleavages occur to form resonance-stabilized or highly substituted cations. For tertiary amines, alpha-cleavage is a dominant fragmentation pathway.[6][7]

| m/z | Proposed Ion | Formula | Rationale and In-Depth Insights |

| 139 | Molecular Ion [M]•⁺ | [C₈H₁₀FN]•⁺ | This is the parent ion. Its presence confirms the molecular weight. The odd m/z value is consistent with the Nitrogen Rule. |

| 138 | [M-H]⁺ | [C₈H₉FN]⁺ | This highly abundant fragment arises from the loss of a hydrogen radical from one of the methyl groups. The resulting iminium ion is well-stabilized by resonance and is often the base peak in the spectra of N,N-dimethylanilines. |

| 124 | [M-CH₃]⁺ | [C₇H₇FN]⁺ | Result of alpha-cleavage with the loss of a methyl radical. This is another characteristic and significant peak for N,N-dimethyl compounds. |

| 95 | Fluorophenyl Cation | [C₆H₄F]⁺ | This fragment would result from the cleavage of the C-N bond, indicating the presence of the fluorinated aromatic ring. |

Visualization: Primary Fragmentation Pathway

Caption: Dominant EI fragmentation pathways for this compound.

Visualization: GC-MS Analysis Workflow

Caption: Workflow for structural analysis using GC-MS.

Conclusion

The combined application of Infrared Spectroscopy and Mass Spectrometry provides a robust and scientifically sound methodology for the structural characterization of this compound. IR spectroscopy offers an efficient way to confirm the presence of key functional groups, while GC-MS provides definitive molecular weight information and a detailed fragmentation pattern that acts as a structural fingerprint. By understanding the principles behind each technique and the predictable chemical behavior of the analyte, researchers can confidently verify the identity and integrity of this important chemical intermediate.

References

- 1. This compound | 393-56-6 [sigmaaldrich.com]

- 2. N,N-DIMETHYL-2-FLUOROANILINE | 393-56-6 [chemicalbook.com]

- 3. NIR vibrational overtone spectra of N-methylaniline, N,N-dimethylaniline and N,N-diethylaniline--a conformational structural analysis using local mode model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. info.gbiosciences.com [info.gbiosciences.com]

A Comprehensive Technical Guide to the Synthesis of 2-fluoro-N,N-dimethylaniline from 2-fluoroaniline

Abstract

This technical guide provides an in-depth exploration of the synthetic conversion of 2-fluoroaniline to 2-fluoro-N,N-dimethylaniline, a valuable intermediate in the pharmaceutical and specialty chemical industries.[1][2] We will dissect the primary synthetic methodologies, focusing on the mechanistic underpinnings and practical considerations that guide process selection. This document is intended for researchers, chemists, and drug development professionals, offering a blend of theoretical principles and field-proven protocols to ensure reproducible and high-yielding outcomes. The guide emphasizes safety, efficiency, and the rationale behind experimental design, culminating in a robust protocol for the Eschweiler-Clarke reaction, a preferred method for this transformation.

Introduction: Strategic Importance of Fluorinated Anilines

This compound (CAS No. 393-56-6) is a key building block in organic synthesis. The presence of the ortho-fluorine atom significantly influences the molecule's electronic properties and reactivity, while the N,N-dimethylamino group is a common feature in active pharmaceutical ingredients (APIs).[1] Its precursor, 2-fluoroaniline (CAS No. 348-54-9), is a readily available starting material, making the N,N-dimethylation step a critical transformation for accessing more complex molecular architectures.[1][2] The strategic incorporation of fluorine can enhance a molecule's metabolic stability, membrane permeability, and binding affinity, making fluorinated intermediates like this compound highly sought after in drug discovery.[1]

This guide will provide a comparative analysis of the most common synthetic routes and a detailed, validated protocol for the most reliable method.

Comparative Analysis of Synthetic Methodologies

The conversion of a primary arylamine like 2-fluoroaniline to its tertiary N,N-dimethyl derivative can be accomplished through several pathways. The choice of method depends on factors such as scale, available reagents, desired purity, and safety constraints.

| Method | Principle | Advantages | Disadvantages | Key Reagents |

| Eschweiler-Clarke Reaction | Reductive Amination | High selectivity for tertiary amine, avoids quaternary salt formation, irreversible reaction, high yields.[3][4][5] | Requires heating, potential for side reactions if not controlled, uses corrosive formic acid. | Formaldehyde, Formic Acid |

| Reductive Amination (Alternative) | Reductive Amination | Can be performed under milder conditions, versatile.[6] | Reducing agents like NaBH₃CN are toxic, may require anhydrous conditions, potential for mono-methylation.[7] | Formaldehyde, NaBH₃CN or other hydrides |

| Direct Alkylation | Nucleophilic Substitution | Conceptually simple. | Difficult to control; often yields a mixture of mono-, di-, and quaternary ammonium salts.[7] Requires careful stoichiometry and temperature control.[8] Methylating agents are often highly toxic.[9] | Methyl Iodide, Dimethyl Sulfate, or Dimethyl Carbonate[7][10] |

For the synthesis of this compound, the Eschweiler-Clarke reaction stands out as the most robust and reliable method due to its high selectivity and the inherent mechanism that prevents over-alkylation.[4]

Mechanistic Deep Dive: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic one-pot procedure that exhaustively methylates primary or secondary amines using formaldehyde as the carbon source and formic acid as the reducing agent.[3][4]

The mechanism proceeds through three key stages:

-

Imine Formation: The primary amine (2-fluoroaniline) attacks the carbonyl carbon of formaldehyde to form a hemiaminal intermediate, which then dehydrates to form an iminium ion.[5]

-

Reductive Methylation (First Methylation): Formic acid acts as a hydride donor, transferring a hydride to the iminium ion, which reduces it to a secondary amine (2-fluoro-N-methylaniline). This step is irreversible due to the formation and loss of carbon dioxide gas.[4]

-

Second Methylation: The process repeats. The newly formed secondary amine reacts with another molecule of formaldehyde to form a new iminium ion. A subsequent hydride transfer from formic acid yields the final tertiary amine, this compound.[5]

The reaction stops at the tertiary amine stage because the product lacks the N-H proton necessary to form another iminium ion, thus preventing the formation of a quaternary ammonium salt.[4]

Validated Experimental Protocol: Eschweiler-Clarke Synthesis

This protocol details the synthesis of this compound from 2-fluoroaniline on a laboratory scale. The causality behind each step is explained to ensure a deep understanding of the process.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Rationale |

| 2-Fluoroaniline | ≥99% | Standard Supplier | High purity starting material is crucial for minimizing side products. |

| Formic Acid | ≥95% | Standard Supplier | Acts as both solvent and hydride source. Excess is used to drive the reaction. |

| Formaldehyde | 37% aq. soln. | Standard Supplier | The source of the methyl groups. An aqueous solution is standard and effective. |

| Sodium Hydroxide (NaOH) | Pellets | Standard Supplier | For basification during workup to neutralize formic acid and deprotonate the amine. |

| Dichloromethane (DCM) | ACS Grade | Standard Supplier | Extraction solvent. Chosen for its ability to dissolve the product and its immiscibility with water. |

| Anhydrous Sodium Sulfate | Granular | Standard Supplier | Drying agent to remove residual water from the organic phase. |

| Round-bottom flask (250 mL) | - | - | Reaction vessel. |

| Reflux condenser | - | - | To prevent loss of volatile components during heating. |

| Magnetic stirrer and stir bar | - | - | For efficient mixing of the reaction mixture. |

| Heating mantle | - | - | To maintain the reaction temperature. |

| Separatory funnel (500 mL) | - | - | For liquid-liquid extraction during workup. |

| Rotary evaporator | - | - | For efficient removal of the solvent post-extraction. |

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoroaniline (e.g., 11.1 g, 0.1 mol).

-

Rationale: The setup is standard for reactions requiring heating over an extended period.

-

-

Reagent Addition: To the flask, add formic acid (e.g., 37 g, 0.8 mol). Stir the mixture to ensure homogeneity. Subsequently, add a 37% aqueous solution of formaldehyde (e.g., 18 g, ~0.22 mol of CH₂O) dropwise through the condenser.

-

Rationale: An excess of both formic acid and formaldehyde is used to ensure the reaction goes to completion and favors the formation of the tertiary amine.[4] Adding formaldehyde slowly helps to control any initial exotherm.

-

-

Reaction Execution: Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain the reflux for 8-12 hours.

-

Rationale: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting 2-fluoroaniline spot has disappeared.

-

-

Work-up and Neutralization: After the reaction is complete, cool the flask to room temperature. In a separate large beaker, prepare an ice-cold solution of 10% aqueous sodium hydroxide. Slowly and carefully pour the reaction mixture into the NaOH solution with stirring.

-

Rationale: This step neutralizes the excess formic acid. The process is exothermic and must be done carefully to avoid splashing. The final solution should be basic (pH > 10) to ensure the product is in its free base form.

-

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Rationale: The product, this compound, is more soluble in the organic solvent (DCM) than in the aqueous layer. Multiple extractions ensure maximum recovery of the product.

-

-

Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution, 1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Rationale: The brine wash removes residual water and some water-soluble impurities. Anhydrous sodium sulfate removes the last traces of water from the organic solvent.

-

-

Solvent Removal and Purification: Filter the dried solution to remove the sodium sulfate. Remove the dichloromethane using a rotary evaporator. The resulting crude oil can be purified further by vacuum distillation if required to obtain a high-purity product.

Expected Product Characteristics

| Property | Value |

| CAS Number | 393-56-6[11][12] |

| Molecular Formula | C₈H₁₀FN[12] |

| Molecular Weight | 139.17 g/mol [12] |

| Appearance | Liquid |

| Purity (Typical) | >95% |

Safety and Hazard Management

The synthesis involves several hazardous materials. Adherence to strict safety protocols is mandatory.

-

2-Fluoroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[13] It is a suspected carcinogen and mutagen.[13][14] It is also a flammable liquid.[15][16]

-

Formaldehyde: A known human carcinogen and toxicant.

-

Formic Acid: Highly corrosive and can cause severe skin and eye damage.

-

Dichloromethane (DCM): A suspected carcinogen and should be handled in a well-ventilated fume hood.

Mandatory Precautions:

-

All operations must be conducted in a certified chemical fume hood.[17]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles at all times.[14][16][17]

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Aqueous and organic waste streams should be collected separately.

Conclusion

The N,N-dimethylation of 2-fluoroaniline is a key synthetic step for accessing valuable fluorinated building blocks. While several methods exist, the Eschweiler-Clarke reaction offers a superior combination of yield, selectivity, and operational simplicity, effectively preventing the common issue of over-alkylation. By understanding the underlying mechanism and adhering to the detailed protocol and safety guidelines presented in this guide, researchers can reliably synthesize this compound for applications in pharmaceutical and materials science research.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 6. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. chem.spbu.ru [chem.spbu.ru]

- 8. reddit.com [reddit.com]

- 9. reddit.com [reddit.com]

- 10. 2-Fluoro-N-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 11. 393-56-6|this compound|BLD Pharm [bldpharm.com]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. echemi.com [echemi.com]

- 14. aarti-industries.com [aarti-industries.com]

- 15. lobachemie.com [lobachemie.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. fishersci.com [fishersci.com]

Reaction mechanism of electrophilic substitution on 2-fluoro-N,N-dimethylaniline

An In-Depth Technical Guide to the Reaction Mechanism of Electrophilic Substitution on 2-Fluoro-N,N-dimethylaniline

Abstract

This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) reactions on this compound. The document is structured to provide researchers, scientists, and drug development professionals with a deep mechanistic understanding of how the interplay between the strongly activating N,N-dimethylamino group and the deactivating, yet directing, fluorine substituent governs the regiochemical outcomes. We will dissect the underlying electronic and steric principles, present detailed reaction mechanisms for key transformations such as halogenation, nitration, and sulfonation, and provide validated experimental frameworks. The objective is to equip the reader with the predictive power necessary to design and execute selective aromatic functionalizations on this and structurally related substrates.

Introduction: The Nuanced Reactivity of a Disubstituted Arene

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the direct functionalization of aromatic rings. The outcome of these reactions is profoundly influenced by the electronic and steric properties of the substituents already present on the arene.[1] In this compound, the benzene ring is decorated with two groups of opposing electronic character: the N,N-dimethylamino group (-NMe₂), a powerful activating, ortho, para-director, and the fluorine atom (-F), a weakly deactivating, ortho, para-director.[2][3]

The -NMe₂ group exerts a strong electron-donating resonance effect (+M) by virtue of the nitrogen's lone pair, which significantly enriches the electron density of the aromatic π-system and stabilizes the cationic Wheland intermediate (σ-complex) formed during the reaction.[1][4] Conversely, the highly electronegative fluorine atom withdraws electron density through the σ-bond framework (a -I inductive effect), which deactivates the ring relative to benzene.[5][6] However, like other halogens, fluorine also possesses lone pairs that can participate in resonance donation (+M), directing incoming electrophiles to the ortho and para positions.[4] The central challenge and the key to synthetic utility lies in understanding and predicting the regioselectivity that arises from the competition and synergy of these effects.

Dissecting the Substituent Effects: A Predictive Framework

To predict the site of electrophilic attack on this compound, we must analyze the directing influence of each substituent individually and then overlay their effects. The substituent that exerts the more powerful activating effect will dominate the regiochemical outcome.

The N,N-Dimethylamino Group: The Dominant Activator

The -NMe₂ group is one of the most potent activating groups in electrophilic aromatic substitution.[3] Its dominance stems from the powerful +M (resonance) effect, which delocalizes the nitrogen lone pair into the ring, increasing the nucleophilicity at the positions ortho and para to itself.

this compound

>];

this compound

>];

Diagram 1: Resonance structures illustrating electron density enrichment at the ortho and para positions by the -NMe₂ group.

The Fluorine Substituent: An Anomalous Halogen

Halogens are unique in that they are deactivating yet ortho, para-directing.[4] Their deactivating nature arises from a strong -I effect that outweighs their +M effect.[5] Fluorine is anomalous; its +M effect is more significant than that of other halogens due to better orbital overlap between the fluorine 2p and carbon 2p orbitals, which partially offsets its strong inductive withdrawal.[2] In some reactions, fluorobenzene can even show reactivity at the para position comparable to or greater than benzene.[2][7]

Combined Effects and Regiochemical Prediction

In this compound, the positions are numbered starting from the carbon bearing the -NMe₂ group as C1.

-

-NMe₂ group directs to: C4 (para) and C6 (ortho).

-

-F group (at C2) directs to: C3 (ortho) and C5 (para).

The vastly superior activating strength of the -NMe₂ group means it will control the substitution pattern. Therefore, electrophilic attack will occur preferentially at the positions activated by the amino group (C4 and C6).

-

Attack at C4 (para to -NMe₂): This position is strongly activated by the +M effect of the amino group. It is meta to the fluorine, where the deactivating -I effect is weaker. This position is electronically favored.

-

Attack at C6 (ortho to -NMe₂): This position is also activated by the amino group. However, it is subject to significant steric hindrance from the adjacent bulky -NMe₂ group.[8] Furthermore, it is ortho to the fluorine atom, where the deactivating -I effect is strongest.

| Substituent | Electronic Effect | Directing Effect | Potency |

| -N,N-dimethylamino | +M (strong), -I (weak) | ortho, para | Strongly Activating |

| -Fluoro | -I (strong), +M (weak) | ortho, para | Weakly Deactivating |

| Table 1: Summary of Substituent Effects. |

Reaction Mechanisms and Experimental Protocols

The following sections detail the mechanisms for common EAS reactions and provide representative protocols, adapted from procedures for closely related, highly activated anilines.

Halogenation (e.g., Bromination)

Halogenation of highly activated anilines can often proceed without a Lewis acid catalyst. The reaction with molecular bromine (Br₂) is typically fast and highly selective.

Mechanism of C4-Bromination:

Diagram 2: Mechanism for the bromination of this compound at the C4 position.

Experimental Protocol: Synthesis of 4-Bromo-2-fluoro-N,N-dimethylaniline

This protocol is adapted from established methods for the selective bromination of fluoroanilines.[9][10]

-

Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in a suitable inert solvent such as dichloromethane or chloroform at 0 °C.

-

Reagent Addition: Slowly add a solution of molecular bromine (1.0 eq) in the same solvent via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Separate the organic layer.

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution and then brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Nitration

Nitration requires careful consideration of reaction conditions. The use of strong acids (e.g., H₂SO₄/HNO₃) can protonate the basic nitrogen of the -NMe₂ group, forming an anilinium ion (-N⁺HMe₂).[11] This protonated group is strongly deactivating and a meta-director.[11] To preserve the ortho, para-directing nature of the amino group, milder nitrating conditions are necessary, or the amino group must be temporarily protected.

Mechanism under Acidic Conditions (Anilinium Ion Formation):

Diagram 3: Protonation of the amino group in strong acid leads to meta-nitration.

To achieve the desired C4-nitration, acylation of the amine is a common protective strategy. However, for a tertiary amine like N,N-dimethylaniline, this is not possible. Therefore, milder, non-protonating conditions are essential.

Experimental Protocol: Synthesis of 2-Fluoro-N,N-dimethyl-4-nitroaniline

-

Setup: In a flask cooled to 0 °C, add this compound (1.0 eq) to acetic anhydride.

-

Nitrating Agent: Slowly add a pre-cooled solution of nitric acid in acetic acid. The nitronium ion (NO₂⁺) is generated in situ under conditions that are less harsh than the standard mixed acid protocol.[12]

-

Reaction: Stir the mixture at low temperature (0-5 °C) for several hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a base such as sodium carbonate or ammonium hydroxide.

-

Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by chromatography or recrystallization.

Sulfonation

Sulfonation is typically performed using fuming sulfuric acid (H₂SO₄/SO₃).[13] Similar to nitration, the strongly acidic conditions will protonate the amine. The reaction often requires elevated temperatures and is reversible. The primary product expected under thermodynamic control would be the C4-sulfonated derivative, as this position is electronically favored and sterically accessible.

Experimental Protocol: Synthesis of 4-(Dimethylamino)-3-fluorobenzenesulfonic acid

This protocol is based on general sulfonation procedures for substituted anilines.[14]

-

Setup: Place fuming sulfuric acid (20% SO₃) in a flask and cool to 0 °C.

-

Addition: Slowly and carefully add this compound to the cooled acid with vigorous stirring.

-

Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 80-100 °C for 2-4 hours.

-

Workup: Cool the reaction mixture and pour it cautiously onto a large amount of crushed ice. The sulfonic acid product, being zwitterionic, will precipitate from the cold aqueous solution.

-

Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from aqueous ethanol.

Conclusion and Outlook

The electrophilic substitution of this compound is a clear example of regiocontrol dictated by the most powerful activating group. The N,N-dimethylamino substituent overwhelmingly directs incoming electrophiles to its para position (C4), overcoming the deactivating inductive effect and the alternative directing influence of the C2-fluorine atom. Steric hindrance further disfavors substitution at the C6 position, enhancing the selectivity for the C4 isomer.

For drug development professionals and synthetic chemists, this predictable regioselectivity is a powerful tool. It allows for the reliable synthesis of 4-substituted-2-fluoro-N,N-dimethylaniline derivatives, which are valuable scaffolds in medicinal chemistry and materials science. Understanding the mechanistic principles, particularly the critical role of reaction conditions in preventing amine protonation during nitration and sulfonation, is paramount to achieving the desired synthetic outcomes with high fidelity.

References

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. www1.lasalle.edu [www1.lasalle.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. US5053542A - Catalytic bromination of 2-fluoroaniline - Google Patents [patents.google.com]

- 10. US4443631A - Selective halogenation of 2-fluoroaniline - Google Patents [patents.google.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. lookchem.com [lookchem.com]

The Ortho-Fluorine Effect in 2-Fluoro-N,N-dimethylaniline: A Deep Dive into Steric and Electronic Consequences

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a fluorine atom at the ortho position of N,N-dimethylaniline profoundly alters its molecular properties through a complex interplay of steric and electronic effects. This guide provides a comprehensive analysis of these effects in 2-fluoro-N,N-dimethylaniline, a molecule of significant interest in medicinal chemistry and materials science. We will explore the dual electronic nature of the fluorine substituent, the steric implications of its proximity to the bulky N,N-dimethylamino group, and the resulting impact on the molecule's conformation, basicity, and spectroscopic signatures. While direct experimental data for this specific molecule is limited in public literature, this guide synthesizes established principles from analogous compounds and computational studies to provide a robust predictive framework for understanding its behavior.

Introduction: The Subtle Power of the Ortho-Fluorine

Fluorine, the most electronegative element, is a powerful tool in molecular design. Its small van der Waals radius, similar to that of hydrogen, allows it to act as a "super-hydrogen" in some contexts, yet its potent electronic influence can dramatically reshape a molecule's physicochemical properties. When placed at the ortho position of an aniline ring, particularly one bearing a bulky N,N-dimethylamino group, the fluorine atom exerts a unique combination of through-bond and through-space effects. Understanding this "ortho-fluorine effect" is critical for leveraging its potential in drug design to modulate pKa, improve metabolic stability, and enforce specific molecular conformations for enhanced target binding.[1]

This guide will deconstruct the steric and electronic contributions of the ortho-fluorine in this compound, providing a detailed theoretical and practical understanding for researchers in the field.

Synthesis and Characterization: An Overview

The synthesis of this compound can be achieved through standard N-alkylation methods starting from 2-fluoroaniline.

Synthetic Protocol

A common approach involves the methylation of 2-fluoroaniline using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base to neutralize the acid formed during the reaction. An alternative, greener approach involves the use of dimethyl carbonate with a suitable catalyst.[2]

Step-by-Step Methodology (Illustrative):

-

To a solution of 2-fluoroaniline in a suitable aprotic solvent (e.g., THF, acetonitrile), add a non-nucleophilic base (e.g., sodium carbonate, potassium carbonate).

-

Add dimethyl sulfate dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS until the starting material is consumed.

-

After cooling, quench the reaction with an aqueous solution of a base (e.g., sodium hydroxide) to hydrolyze any remaining dimethyl sulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by fractional distillation under reduced pressure to yield this compound.

The Dual Electronic Nature of the Ortho-Fluorine

The fluorine atom exhibits a fascinating duality in its electronic influence on the aromatic ring, characterized by a strong inductive electron-withdrawing effect (-I) and a weaker, yet significant, resonance electron-donating effect (+R).

Inductive Effect (-I)

Due to its supreme electronegativity, fluorine strongly pulls electron density from the carbon atom to which it is attached through the sigma (σ) bond framework. This inductive withdrawal deactivates the aromatic ring towards electrophilic substitution and lowers the basicity of the aniline nitrogen by reducing the electron density on the ring.

Resonance Effect (+R)

Despite its electronegativity, the lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring. This donation of electron density partially counteracts the inductive withdrawal and directs incoming electrophiles to the ortho and para positions.

The interplay of these opposing effects is a key determinant of the reactivity and properties of this compound.

Caption: Dueling electronic effects of fluorine on an aromatic ring.

Steric Effects and Conformational Preferences

The placement of a fluorine atom adjacent to the bulky N,N-dimethylamino group introduces significant steric strain, which in turn dictates the molecule's preferred conformation.

The "Ortho Effect" and Basicity

In substituted anilines, the presence of an ortho substituent generally leads to a decrease in basicity, a phenomenon known as the "ortho effect".[3][4] This is primarily due to steric hindrance. Upon protonation, the nitrogen atom of the amino group rehybridizes from sp² to sp³, and the -NH(CH₃)₂⁺ group becomes bulkier. The ortho-fluorine atom sterically hinders the solvation of this protonated form, destabilizing the conjugate acid and thus reducing the basicity of the parent amine.[5]

Conformational Analysis and Through-Space Interactions

The steric clash between the ortho-fluorine and the N,N-dimethylamino group is expected to force the dimethylamino group out of the plane of the aromatic ring. This has two major consequences:

-

Inhibition of Resonance: The rotation of the N,N-dimethylamino group out of the plane disrupts the overlap of the nitrogen lone pair with the aromatic π-system. This reduces the electron-donating resonance effect of the amino group, further contributing to a decrease in the basicity of the nitrogen.

-

Through-Space Interactions: The close proximity of the fluorine atom and the methyl protons of the dimethylamino group should result in a through-space scalar coupling, which can be observed in NMR spectroscopy. This phenomenon, often denoted as nJHF where 'n' is the number of bonds separating the nuclei, is a powerful indicator of spatial proximity. The observation of a 4JHF or 5JHF coupling between the fluorine and the N-methyl protons would provide direct evidence for a conformation where these groups are close in space.

Caption: Steric interactions driving conformational changes.

Spectroscopic Signatures

The unique electronic and steric environment of this compound gives rise to characteristic spectroscopic features, particularly in its NMR spectra.

1H NMR Spectroscopy

The protons of the N,N-dimethylamino group are expected to appear as a singlet in the 1H NMR spectrum. The chemical shift of this singlet will be influenced by the electronic effects of the aromatic ring and any through-space interactions with the fluorine atom. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

19F NMR Spectroscopy

19F NMR is a highly sensitive technique for probing the local environment of the fluorine atom.[7][8] The chemical shift of the fluorine in this compound will be influenced by the electronic nature of the N,N-dimethylamino group and the overall electron density of the aromatic ring. The fluorine signal will be split by the adjacent aromatic protons. Importantly, the observation of through-space coupling to the N-methyl protons would provide definitive evidence for the sterically crowded conformation.

Table 1: Predicted Spectroscopic Data

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Key Couplings |

| 1H (N-CH₃) | 2.5 - 3.0 | s (or d if ⁴JHF is resolved) | Possible through-space ⁴JHF |

| 1H (Aromatic) | 6.5 - 7.5 | m | JHH, JHF |

| 19F | -110 to -140 | m | JHF (aromatic), possible ⁴JHF (N-CH₃) |

Note: These are predicted values based on related structures and general principles. Actual experimental values may vary.

Implications for Drug Development

The strategic placement of an ortho-fluorine atom in aniline-based drug candidates can be a powerful tactic for optimizing pharmacokinetic and pharmacodynamic properties.

-

pKa Modulation: The ability of the ortho-fluorine to lower the basicity of the aniline nitrogen can be crucial for improving oral bioavailability. A lower pKa can reduce the extent of protonation in the gastrointestinal tract, facilitating absorption across biological membranes.

-

Conformational Constraint: By forcing the N,N-dimethylamino group or other ortho substituents into a specific conformation, the fluorine atom can lock the molecule into a bioactive conformation, leading to enhanced binding affinity for its biological target.

-

Metabolic Blocking: The strong C-F bond can block sites of metabolic oxidation, increasing the metabolic stability and half-life of a drug.

Conclusion

The ortho-fluorine in this compound orchestrates a delicate balance of potent electronic and steric effects. Its strong inductive electron withdrawal decreases the basicity of the aniline nitrogen, while steric hindrance with the N,N-dimethylamino group forces a non-planar conformation, further modulating basicity by inhibiting resonance. This conformational constraint is experimentally verifiable through the observation of through-space NMR coupling. For drug development professionals, a thorough understanding of these nuanced effects is paramount for the rational design of novel therapeutics with optimized properties. While this guide provides a robust predictive framework based on established chemical principles, further experimental and computational studies on this compound are warranted to fully elucidate its rich and complex chemical behavior.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Fluoro-N-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. biophysics.org [biophysics.org]

Navigating the Physicochemical Landscape of 2-Fluoro-N,N-dimethylaniline: A Technical Guide to Solubility and Stability in Organic Solvents

Foreword: From Molecular Structure to Practical Application

For researchers, scientists, and professionals in drug development, understanding the fundamental physicochemical properties of a molecule is paramount. It is the bedrock upon which robust experimental design, successful formulation, and ultimately, the translation of a compound from the bench to a viable product, are built. This technical guide is dedicated to a comprehensive exploration of the solubility and stability of 2-fluoro-N,N-dimethylaniline, a substituted aniline derivative of increasing interest.

While extensive quantitative data for this specific molecule remains to be fully charted in publicly accessible literature, this guide will provide a thorough framework for its characterization. By leveraging established principles of physical organic chemistry, analyzing data from structurally analogous compounds, and detailing rigorous experimental protocols, this document serves as both a predictive resource and a practical handbook. Our objective is to empower the scientific community with the knowledge and methodologies necessary to confidently and accurately assess the behavior of this compound in common organic solvents.

Physicochemical Profile of this compound

This compound is a tertiary amine and a halogenated benzene derivative.[1] Its molecular structure, featuring a fluorine atom ortho to the dimethylamino group on a benzene ring, dictates its physical and chemical behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀FN | [1] |

| Molecular Weight | 139.17 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 66-67 °C at 13 Torr | ChemicalBook |

| pKa (Predicted) | 4.93 ± 0.18 | ChemicalBook |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature |

The presence of the electronegative fluorine atom and the basic dimethylamino group introduces polarity and the potential for specific solvent interactions, which are critical to understanding its solubility and stability.

Principles of Solubility: A Predictive Analysis

The adage "like dissolves like" serves as a fundamental starting point for predicting solubility. The solubility of this compound will be governed by a balance of its structural features: the non-polar aromatic ring, the polar carbon-fluorine bond, and the basic, polarizable dimethylamino group.

Influence of Polarity and Hydrogen Bonding

-

Non-Polar Solvents (e.g., Hexane, Toluene): The benzene ring of this compound suggests it will have some solubility in non-polar, aromatic solvents like toluene due to favorable π-π stacking interactions. Its solubility in aliphatic non-polar solvents like hexane is expected to be lower.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, Acetonitrile): These solvents are likely to be effective at dissolving this compound. The polarity of the C-F bond and the lone pair of electrons on the nitrogen atom can engage in dipole-dipole and van der Waals interactions with these solvents. Structurally similar compounds, such as 2-chloro-N,N-dimethylaniline, are expected to be soluble in acetone and ethyl acetate.[2]

Predicted Solubility Profile

Based on the analysis of its structure and comparison with related compounds, the following qualitative solubility profile is predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aromatic | Toluene, Benzene | Soluble | Favorable π-π interactions. |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Sparingly Soluble | Dominated by non-polar interactions, but the polar groups limit high solubility. |

| Polar Aprotic | Acetone, THF, Ethyl Acetate, Acetonitrile, DMF, DMSO | Soluble to Very Soluble | Strong dipole-dipole and van der Waals interactions. |

| Polar Protic | Methanol, Ethanol | Soluble | Good balance of polar and non-polar interactions. |

| Aqueous | Water | Sparingly Soluble | Limited hydrogen bonding potential and a significant hydrophobic component. |

Experimental Determination of Solubility

To move from prediction to quantitative data, rigorous experimental protocols are necessary. The saturation shake-flask method is the gold standard for determining equilibrium solubility.

Saturation Shake-Flask Method

This method measures the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Caption: Saturation Shake-Flask (SSF) experimental workflow.

Causality Behind Experimental Choices:

-

Excess Solute: The addition of an excess of the solid or liquid compound is crucial to ensure that the solution reaches saturation, a state of thermodynamic equilibrium.

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducible results.

-

Agitation and Time: Sufficient agitation and time (typically 24 to 72 hours) are necessary to ensure that the system has reached equilibrium.

-

Filtration: Filtration of the supernatant is a critical step to remove any undissolved microparticles, which would otherwise lead to an overestimation of the solubility.

-

Validated Analytical Method: The use of a specific and validated analytical method, such as High-Performance Liquid Chromatography (HPLC), ensures accurate quantification of the dissolved compound.

Stability of this compound in Solution

The stability of a compound in solution is not absolute and is influenced by environmental factors. For substituted anilines, the primary degradation pathways often involve oxidation.

Potential Degradation Pathways

Based on the chemistry of N,N-dimethylanilines, two main degradation pathways are of concern:

-

N-Oxidation and N-Dealkylation: The tertiary amine is susceptible to oxidation at the nitrogen atom, which can lead to the formation of an N-oxide or the cleavage of one or both methyl groups (N-dealkylation).[5] This process can be catalyzed by light, heat, or the presence of oxidizing agents.

-

Ring Oxidation/Halogenation Reactions: The electron-rich aromatic ring, activated by the dimethylamino group, can be susceptible to electrophilic attack. In the presence of certain reagents or under harsh conditions, reactions on the aromatic ring can occur. Studies on the halogenation of anilines show that they can undergo complex reactions leading to various byproducts.[6]

N,N-dimethylaniline itself is known to slowly oxidize and darken in the presence of air.[7] The fluorine substituent in this compound may influence the rate and regioselectivity of these degradation reactions.

Factors Influencing Stability

-

Temperature: Higher temperatures generally accelerate the rate of chemical degradation, as described by the Arrhenius equation.

-

Light: Photodegradation can be a significant issue for aromatic compounds. Storage in amber vials or in the dark is recommended.

-

pH: The basicity of the dimethylamino group means that the compound will exist in its protonated form in acidic solutions. This can alter its electronic properties and susceptibility to certain degradation pathways.

-

Solvent: The solvent can play a direct role in degradation (e.g., solvolysis) or an indirect role by mediating the effects of other factors like dissolved oxygen.

Experimental Protocol for Stability Assessment